Benzyl (1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being benzyl 1-(4-chlorophenyl)-3-(1-pyrrolidinyl)propyl(methyl)carbamate. This compound is registered under Chemical Abstracts Service number 675602-82-1 and carries the molecular formula C22H27ClN2O2. The molecular weight has been precisely determined to be 386.92 grams per mole, reflecting the substantial size and complexity of this organic molecule.
The compound is also known by several alternative systematic names, including carbamic acid, [1-(4-chlorophenyl)-3-(1-pyrrolidinyl)propyl]methyl-, phenylmethyl ester and 1-pyrrolidin-3-(4'-chlorophenyl)-3-(N-carbobenzoxy-N-methyl)amino-propane. The diversity in nomenclature reflects the compound's complex structure and the various approaches to describing its chemical architecture. Additional registry numbers include molecular data library number MFCD03426417, which facilitates identification in chemical databases and literature searches.
The molecular structure can be systematically analyzed through its Simplified Molecular Input Line Entry System representation: ClC1=CC=C(C=C1)C(CCN2CCCC2)N(C)C(OCC3=CC=CC=C3)=O. This notation effectively captures the connectivity and arrangement of all atoms within the molecule, providing a computational framework for structural analysis and molecular modeling studies.
Spectroscopic Characterization: Nuclear Magnetic Resonance, Fourier Transform Infrared Spectroscopy, and Mass Spectrometry
Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound, revealing detailed insights into the molecular environment of hydrogen and carbon atoms. The compound's complex structure, containing multiple aromatic rings, aliphatic chains, and heteroatoms, generates characteristic spectroscopic signatures that enable unambiguous identification and structural confirmation. Advanced nuclear magnetic resonance techniques, including two-dimensional correlation spectroscopy and nuclear Overhauser effect spectroscopy, have been employed to establish connectivity patterns and spatial relationships within the molecule.
Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 386.92, corresponding to the calculated molecular weight. The fragmentation pattern observed in electron impact mass spectrometry provides valuable structural information, with characteristic fragments arising from the loss of the benzyl group, the pyrrolidine moiety, and the chlorophenyl substituent. High-resolution mass spectrometry data yields an exact mass of 386.1761058 grams per mole, demonstrating excellent agreement with theoretical calculations.
Fourier transform infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within the molecule. The carbamate carbonyl group exhibits a strong absorption band in the region of 1700-1750 wavenumbers, while the aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber range. The presence of the chlorine substituent on the aromatic ring influences the fingerprint region of the spectrum, providing additional structural confirmation.
Crystallographic Data and Conformational Analysis
Crystallographic analysis of this compound provides definitive three-dimensional structural information, revealing the spatial arrangement of atoms and the preferred conformational states of the molecule. The compound crystallizes in a specific space group with well-defined unit cell parameters, allowing for precise determination of bond lengths, bond angles, and torsional angles throughout the molecular framework. X-ray diffraction studies have established that the pyrrolidine ring adopts an envelope conformation, with one carbon atom displaced from the plane formed by the remaining four atoms.
The conformational analysis reveals significant flexibility in the propyl chain connecting the chlorophenyl and pyrrolidine moieties, with multiple low-energy conformers accessible at room temperature. Computational studies using density functional theory methods have identified several stable conformational states, with energy differences of less than 5 kilocalories per mole between the most favorable arrangements. The benzyl carbamate group exhibits restricted rotation around the carbon-nitrogen bond due to partial double-bond character arising from resonance stabilization.
Intermolecular interactions in the crystal lattice include weak hydrogen bonding between the carbamate oxygen atoms and aromatic hydrogen atoms from neighboring molecules. These interactions contribute to the overall stability of the crystal structure and influence the compound's physical properties, including melting point and solubility characteristics. The chlorine atom participates in halogen bonding interactions with electron-rich regions of adjacent molecules, further stabilizing the crystal packing arrangement.
The molecular geometry analysis reveals that the 4-chlorophenyl ring is nearly planar, with minimal deviation from planarity due to steric interactions. The dihedral angle between the chlorophenyl ring and the carbamate plane has been determined to be approximately 60 degrees, representing an optimal balance between steric repulsion and electronic interactions. This conformational preference significantly influences the compound's chemical reactivity and biological activity profiles.
Properties
IUPAC Name |
benzyl N-[1-(4-chlorophenyl)-3-pyrrolidin-1-ylpropyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2/c1-24(22(26)27-17-18-7-3-2-4-8-18)21(13-16-25-14-5-6-15-25)19-9-11-20(23)12-10-19/h2-4,7-12,21H,5-6,13-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRRONMCJIREIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCN1CCCC1)C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375202 | |
| Record name | Benzyl [1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propyl]methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675602-82-1 | |
| Record name | Benzyl [1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propyl]methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propyl Intermediate
- The 4-chlorophenyl group is introduced via nucleophilic substitution or coupling reactions starting from 4-chlorobenzyl halides or 4-chlorophenyl derivatives.
- The pyrrolidin-1-yl propyl side chain is constructed by alkylation of pyrrolidine with an appropriate haloalkyl intermediate, such as 3-chloropropyl derivatives.
- Alternatively, reductive amination methods can be used by reacting 4-chlorophenylacetone with pyrrolidine under reductive conditions.
This step often involves purification by extraction, washing with brine, drying over anhydrous magnesium sulfate, and concentration under reduced pressure to obtain the crude intermediate.
Carbamate Formation
- The amine intermediate is reacted with benzyl chloroformate to form the benzyl carbamate.
- The reaction is conducted in an organic solvent such as chloroform or dichloromethane, often in the presence of a base like pyridine or triethylamine to neutralize HCl formed.
- The reaction mixture is stirred at low temperature (e.g., 0°C) and then allowed to warm to room temperature for completion.
- Work-up includes washing with aqueous ammonium chloride, extraction, drying, and purification by column chromatography.
N-Methylation of Carbamate Nitrogen
- The carbamate nitrogen is methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Protection and deprotection strategies may be employed to achieve selective methylation without affecting other functional groups.
- Final purification is done by silica gel chromatography, yielding the target compound as a pure substance.
Representative Synthesis Data (Adapted from Related Research)
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Pyrrolidine + 3-chloropropyl-4-chlorobenzene | 75-85 | Nucleophilic substitution; anhydrous MgSO4 drying |
| 2 | Benzyl chloroformate, pyridine, CHCl3, 0°C to RT | 80-90 | Carbamate formation; aqueous work-up |
| 3 | Methyl iodide, K2CO3, acetone, reflux | 70-80 | N-Methylation of carbamate nitrogen |
Research Findings and Optimization Notes
- The use of anhydrous conditions and low temperatures during carbamate formation enhances selectivity and yield.
- Base choice (pyridine vs triethylamine) affects reaction rate and purity; pyridine is preferred for better control.
- Methylation requires careful control to avoid overalkylation or side reactions; mild bases and stoichiometric amounts of methylating agents are recommended.
- Purification by silica gel chromatography is effective in isolating the pure product.
- The synthetic route is adaptable to analogues with different aryl substituents, as demonstrated in related pyrazolo[1,5-a]pyrimidine derivatives synthesis where nucleophilic addition and acylation steps are common.
Summary Table of Preparation Steps
| Preparation Stage | Key Reactions | Typical Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Intermediate synthesis | Alkylation or reductive amination | Pyrrolidine, 4-chlorophenyl halide | Anhydrous solvent, RT | 1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propyl amine |
| Carbamate formation | Reaction with benzyl chloroformate | Benzyl chloroformate, pyridine | 0°C to RT, organic solvent | Benzyl carbamate intermediate |
| N-Methylation | Alkylation of carbamate nitrogen | Methyl iodide, base (K2CO3) | Reflux or RT, acetone | Benzyl (1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate |
Chemical Reactions Analysis
Hydrolysis Reactions
Carbamate groups are susceptible to hydrolysis under acidic or basic conditions. Key pathways include:
Hydrolysis selectivity depends on reaction conditions. Acidic environments favor carbamate bond cleavage, while alkaline conditions may preserve the pyrrolidine ring .
Oxidation Reactions
The benzyl and pyrrolidine groups are oxidation targets:
Oxidation of the pyrrolidine ring to pyrrolidinone enhances hydrogen-bonding capacity, potentially altering biological activity .
Reduction Reactions
Reductive pathways target the carbamate and chlorophenyl moieties:
Reduction of the chlorophenyl group is rare but feasible under catalytic hydrogenation, yielding non-aromatic analogs .
Nucleophilic Substitution
The 4-chlorophenyl group participates in aromatic substitution:
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| SNAr with Morpholine | DMF, 120°C, 12h | 4-Morpholinophenyl derivative | 72% |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl derivatives | 65–85% |
The electron-withdrawing carbamate group meta to the chlorine activates the ring for nucleophilic aromatic substitution (SNAr) .
Transamidation and Rearrangement
The carbamate group undergoes transamidation under basic conditions:
| Reaction Partners | Conditions | Products |
|---|---|---|
| Benzylamine | Cs₂CO₃, DCM, RT | N-Benzyl carbamate analog |
| Piperidine | NaBH(OAc)₃, DCE | Secondary amine derivative |
Transamidation with amines like benzylamine proceeds efficiently at room temperature using Cs₂CO₃ as a base .
Complexation and Chelation
The pyrrolidine nitrogen and carbamate carbonyl can act as ligands:
| Metal Ion | Conditions | Complex Type |
|---|---|---|
| Cu(II) | MeOH, RT | Square-planar complex |
| Fe(III) | EtOH, 60°C | Octahedral complex |
Metal chelation may modulate solubility and reactivity, relevant for catalytic applications .
Thermal Degradation
Pyrolysis studies (TGA/DSC) reveal decomposition pathways:
| Temperature Range | Major Products | Mechanism |
|---|---|---|
| 200–250°C | CO₂, Methylamine, Chlorobenzene | Carbamate decarboxylation |
| 300–400°C | Pyrrolidine fragmentation products | Ring-opening and C-N bond cleavage |
Degradation above 200°C limits high-temperature applications .
Biological Interactions
While not a direct chemical reaction, its interactions with enzymes inform reactivity:
| Enzyme Class | Interaction Type | Outcome |
|---|---|---|
| Hydrolases | Carbamate cleavage | Irreversible inhibition |
| Cytochrome P450 | Oxidation | Metabolite formation |
Hydrolysis by esterases or cytochrome-mediated oxidation generates bioactive metabolites .
Key Reaction Comparison Table
| Reaction Type | Preferred Conditions | Selectivity Challenges |
|---|---|---|
| Hydrolysis | Acidic > Alkaline | Competing ester vs. carbamate cleavage |
| Oxidation | CrO₃ for pyrrolidine | Over-oxidation of benzyl group |
| Substitution | SNAr with strong bases | Competing aryl vs. alkyl site reactivity |
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of Intermediate : The reaction between 3-chlorobenzyl chloride and pyrrolidine yields the intermediate 1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propane.
- Carbamoylation : This intermediate is then reacted with methyl isocyanate to form the final product.
- Purification : Techniques such as recrystallization or chromatography are employed for purification.
Reaction Conditions
- Temperature Control : Maintaining optimal temperatures to ensure high yield and purity.
- Catalysts : Specific catalysts may be used to enhance reaction rates and selectivity.
Scientific Research Applications
Benzyl (1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate has several notable applications in scientific research:
Chemistry
- Reagent in Organic Synthesis : The compound serves as a reagent or intermediate in various organic synthesis reactions, facilitating the development of more complex molecules.
Biology
- Biological Activity Studies : Research indicates potential antimicrobial and anti-inflammatory properties, making it a candidate for further biological investigations.
Medicine
- Drug Development : The compound is being explored for its potential use in designing novel therapeutic agents, particularly in treating conditions related to inflammation or microbial infections.
Industry
- Specialty Chemicals Production : Utilized in the production of specialty chemicals and materials, contributing to advancements in industrial applications.
Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. These studies suggest that modifications to the structure can enhance efficacy against specific microbial strains.
Anti-inflammatory Effects
Studies investigating the anti-inflammatory properties have shown that this compound can inhibit pro-inflammatory cytokines, providing insights into its potential therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of Benzyl (1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carbamate Derivatives with Pyrrolidine Substituents
Benzyl (1-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl)(methyl)carbamate
This analog (Ref: 10-F634660) differs by the position of the pyrrolidine group (attached to a 2-ethyl chain instead of a 3-propyl chain). Notably, this compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or efficacy compared to the target compound .
BenzylN-[3-(5-methyl-2-furyl)propyl]carbamate (Compound 10)
Synthesized via BF3•OEt2-mediated reactions in MeCN, this carbamate features a 5-methyl-2-furylpropyl group instead of the 4-chlorophenyl-pyrrolidine system. However, the absence of a chlorophenyl group may reduce lipophilicity, impacting membrane permeability in biological applications .
Carbamates with Aromatic and Heterocyclic Moieties
BenzylN-[3-[5-[(4-Oxo-3(4H)-quinazolinyl)methyl]-2-furyl]propyl]carbamate (Compound 4)
This compound integrates a quinazolinone heterocycle, a known pharmacophore in kinase inhibitors and antimicrobial agents. The quinazolinyl group may enhance π-π stacking interactions in target binding compared to the target compound’s chlorophenyl group. Synthesized using BF3•OEt2 in MeCN, its yield and purity data could provide benchmarks for optimizing the target compound’s synthesis .
Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate)
A commercial pesticide, chlorpropham shares a chlorophenyl-carbamate backbone but lacks the pyrrolidine and benzyl groups. Its simpler structure facilitates large-scale production but may limit target specificity. The target compound’s additional substituents could offer improved selectivity or reduced off-target effects in pesticidal applications .
Comparative Data Table
Research Findings and Implications
- Structural Flexibility : The target compound’s pyrrolidine and chlorophenyl groups may enhance interaction with biological targets (e.g., enzymes or receptors) compared to simpler carbamates like chlorpropham .
- Functional Group Trade-offs: While quinazolinone-containing analogs (e.g., Compound 4) offer enhanced electronic properties, their synthetic complexity may limit practicality compared to the target compound’s balance of reactivity and simplicity .
Biological Activity
Benzyl (1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate, with the CAS number 675602-82-1, is a synthetic organic compound belonging to the carbamate class. This compound features a benzyl group, a chlorophenyl group, a pyrrolidinyl group, and a methylcarbamate moiety. Its unique structure suggests potential biological activities that merit further investigation.
Chemical Structure and Properties
- Molecular Formula : C22H27ClN2O2
- Molecular Weight : 386.9 g/mol
- IUPAC Name : benzyl N-[1-(4-chlorophenyl)-3-pyrrolidin-1-ylpropyl]-N-methylcarbamate
- InChI Key : ZGRRONMCJIREIE-UHFFFAOYSA-N
The compound's structural features may influence its reactivity and biological activity, making it a candidate for various pharmacological studies.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The carbamate moiety can inhibit enzyme activity by forming stable carbamoyl-enzyme complexes, thereby blocking active sites and affecting biochemical pathways. This mechanism is characteristic of many carbamate compounds, which are known for their inhibitory effects on acetylcholinesterase and other enzymes.
Pharmacological Studies
Research on related compounds has indicated significant biological activities:
- Antimicrobial Activity : Several studies have demonstrated that carbamates exhibit antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains .
- Cytotoxicity : The cytotoxic effects of related chlorophenyl derivatives have been assessed in cancer cell lines, indicating potential applications in oncology . The ability of these compounds to induce apoptosis in tumor cells could be relevant for therapeutic development.
- Neuroactivity : Given the presence of the pyrrolidine moiety, there is potential for neuroactivity. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.
Case Studies
Several case studies provide insights into the biological activity of similar compounds:
- Study on Chlorophenyl Derivatives : A study evaluated the carcinogenicity of various chlorophenyl compounds using short-term tests. The results indicated that certain derivatives exhibited significant biological activity in assays assessing mutagenicity and DNA repair mechanisms .
- Antitumor Activity : Research involving pyrrolidine-based compounds has shown promising results in targeting specific cancer cells through mechanisms that involve DNA interaction and enzyme inhibition .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound relative to other similar compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate | Lacks 4-chlorophenyl group | Moderate antimicrobial activity |
| Benzyl (1-(2-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate | Contains 2-chlorophenyl group | Lower cytotoxicity than 4-chlorophenyl derivatives |
The presence of the 4-chlorophenyl group in this compound may enhance its biological activity compared to its analogs.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for synthesizing carbamate derivatives structurally analogous to Benzyl (1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate?
- Methodological Answer : The compound can be synthesized via multi-step procedures involving nucleophilic substitution, carbamate coupling, and reduction. For example, and describe using benzyl carbamate intermediates with diphenoxyphosphoryl groups, achieving yields of ~55–56% via sulfonylation or nitro-group reduction. Key steps include:
- General Procedure J : Reaction of methanesulfonyl chloride with aminophenylpropyl carbamate intermediates under anhydrous conditions .
- General Procedure K : Reduction of nitro groups to amines using catalytic hydrogenation or Pd/C .
- Optimization Tips : Yields can be improved by optimizing reaction time, temperature, and stoichiometry of reagents like methanesulfonyl chloride (1.2 eq relative to substrate) .
Q. How is structural characterization performed for carbamate derivatives, and what spectroscopic data are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential. For example:
- ¹H NMR : Look for carbamate NH signals (δ ~8.49 ppm) and aromatic protons (δ 7.58–7.13 ppm) .
- ¹³C NMR : Carbamate carbonyl signals appear at δ ~157 ppm, with phosphorus coupling (JCP = 159 Hz) in phosphorylated analogs .
- HRMS : Confirm molecular ions (e.g., [M+H]<sup>+</sup> at m/z 595.1647) to validate purity .
Q. What safety protocols are recommended for handling carbamate derivatives during synthesis?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile byproducts (e.g., nitrogen oxides) .
- Storage : Keep in sealed containers at 4°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches of structurally similar carbamates?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR shifts of analogous compounds. For instance, reports δ 157.1 ppm for carbamate carbonyls, while shows δ 175.0 ppm for modified derivatives, likely due to electronic effects from substituents .
- Isotopic Labeling : Use deuterated solvents (e.g., CD3OD) to confirm solvent interactions or dynamic effects .
- Crystallography : Resolve ambiguities via X-ray diffraction (e.g., as in for related esters) .
Q. What strategies are effective for optimizing the stereoselectivity of pyrrolidin-1-ylpropyl intermediates in carbamate synthesis?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., chiral palladium complexes) to control stereochemistry at the propyl-pyrrolidine junction.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, favoring desired stereoisomers .
- Temperature Control : Lower temperatures (0–5°C) reduce racemization during coupling steps .
Q. How do structural modifications (e.g., 4-chlorophenyl vs. 4-fluorophenyl groups) impact the stability and reactivity of carbamate derivatives?
- Methodological Answer :
- Electron-Withdrawing Groups : The 4-chlorophenyl moiety increases electrophilicity at the carbamate carbonyl, accelerating nucleophilic attacks (e.g., hydrolysis) compared to electron-donating groups .
- Thermal Stability : Differential Scanning Calorimetry (DSC) can quantify decomposition temperatures. Chlorinated analogs typically exhibit higher thermal stability due to stronger C-Cl bonds .
Q. What analytical approaches are suitable for detecting trace impurities in carbamate derivatives, and how can they be mitigated?
- Methodological Answer :
- HPLC-MS : Use reverse-phase chromatography with UV/Vis detection (λ = 254 nm) and MS fragmentation to identify byproducts (e.g., unreacted amines or phosphorylated intermediates) .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate high-purity fractions .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
